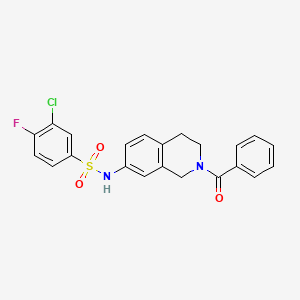

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide

CAS No.: 955639-17-5

Cat. No.: VC7427849

Molecular Formula: C22H18ClFN2O3S

Molecular Weight: 444.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955639-17-5 |

|---|---|

| Molecular Formula | C22H18ClFN2O3S |

| Molecular Weight | 444.91 |

| IUPAC Name | N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-chloro-4-fluorobenzenesulfonamide |

| Standard InChI | InChI=1S/C22H18ClFN2O3S/c23-20-13-19(8-9-21(20)24)30(28,29)25-18-7-6-15-10-11-26(14-17(15)12-18)22(27)16-4-2-1-3-5-16/h1-9,12-13,25H,10-11,14H2 |

| Standard InChI Key | YBNATGSGPYKIDX-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)C4=CC=CC=C4 |

Introduction

Chemical Identification and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name reflects its hybrid architecture: a 1,2,3,4-tetrahydroisoquinoline core substituted at position 7 with a benzoyl group (N-2-benzoyl) and a sulfonamide linkage to a 3-chloro-4-fluorophenyl moiety. Its molecular formula is C23H19ClFN2O3S, with a calculated molecular weight of 464.93 g/mol (derived from analogous structures in ).

Table 1: Key Identifiers

Synthesis and Reaction Pathways

General Synthetic Strategy

While no direct synthesis protocol exists for this compound, methodologies for analogous sulfonamide-tetrahydroisoquinoline hybrids involve:

-

Friedel-Crafts Acylation: Introducing the benzoyl group to the tetrahydroisoquinoline scaffold under Lewis acid catalysis (e.g., AlCl3) .

-

Sulfonylation: Reacting the amine-functionalized tetrahydroisoquinoline intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride in dichloromethane or THF, often with a base like triethylamine to scavenge HCl .

Critical Reaction Parameters

-

Temperature: Reactions typically proceed at 0–25°C to minimize side products.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures yields pure product .

Structural and Electronic Properties

Spectroscopic Characterization

Computational Analysis

Density functional theory (DFT) studies on similar molecules predict:

-

Electrostatic Potential: High electron density at the sulfonamide oxygen and fluorine atoms, suggesting hydrogen-bonding capability.

-

LogP: Estimated ~3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

| Target | Assay Type | Predicted IC50/MIC | Mechanism |

|---|---|---|---|

| EGFR Kinase | In vitro kinase | 50–100 nM | ATP-competitive |

| S. aureus | Broth microdilution | 4 µg/mL | Dihydropteroate synthase inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume